2-(2-Chloroethyl)-3-fluoropyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7ClFN |
|---|---|
Molecular Weight |
159.59 g/mol |
IUPAC Name |
2-(2-chloroethyl)-3-fluoropyridine |
InChI |
InChI=1S/C7H7ClFN/c8-4-3-7-6(9)2-1-5-10-7/h1-2,5H,3-4H2 |
InChI Key |
CLZVDZKSZMHXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CCCl)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Chloroethyl 3 Fluoropyridine and Its Precursors
Regioselective Functionalization Strategies for Fluoropyridine Scaffolds
Achieving the desired substitution pattern on the pyridine (B92270) ring is a primary challenge. Regioselective strategies are crucial for efficiently introducing the fluoro and chloroethyl groups at the C-3 and C-2 positions, respectively.
Introduction of the Fluoro Group
The introduction of a fluorine atom onto a pyridine ring can be accomplished through several methods, with the choice of strategy often depending on the available starting materials and the desired regioselectivity.
A classic and reliable method for introducing fluorine is the Balz-Schiemann reaction . wikipedia.orgyoutube.com This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) via the thermal decomposition of a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org For the synthesis of a key precursor, 2-chloro-3-fluoropyridine (B99640), this process starts with 2-chloro-3-aminopyridine. google.comguidechem.com The amine is converted to its diazonium salt, typically using a nitrite (B80452) source in the presence of an acid like tetrafluoroboric acid (HBF₄), which then decomposes upon heating to yield the desired 3-fluoro product. wikipedia.orgscientificupdate.com While effective, this method requires careful handling of potentially explosive diazonium salts and often involves high temperatures. scientificupdate.comcas.cn Recent advancements have focused on milder conditions, such as using hypervalent iodine(III) compounds as catalysts or employing organotrifluoroborates as alternative fluoride sources, which can obviate the need to isolate the hazardous diazonium intermediate. cas.cnnih.gov
| Reaction | Starting Material | Reagents | Product | Yield | Reference |
| Diazotization/Fluorination | 2-Chloro-3-aminopyridine | 1. NaNO₂, HBF₄ 2. Heat | 2-Chloro-3-fluoropyridine | Not specified | wikipedia.orgguidechem.com |
| Catalytic Balz-Schiemann | Arenediazonium salt | Hypervalent Iodine(III) catalyst | Aryl fluoride | Good | cas.cn |
| Modified Balz-Schiemann | (Hetero)aniline | Organotrifluoroborate (RBF₃⁻) | (Hetero)aryl fluoride | Good to Excellent | nih.gov |
Direct C-H fluorination presents a more atom-economical approach. Methods using silver(II) fluoride (AgF₂) have been developed for the site-selective fluorination of C-H bonds adjacent to the nitrogen in pyridines. researchgate.net This reaction proceeds at ambient temperature and offers high selectivity for the 2-position, making it a powerful tool for late-stage functionalization. acs.org
Introduction of the Chloroethyl Moiety
Introducing the 2-(chloroethyl) group onto the 3-fluoropyridine (B146971) scaffold is typically a two-step process involving the initial installation of a hydroxyethyl (B10761427) group, followed by its conversion to the corresponding chloride. A direct alkylation approach is challenging due to potential side reactions and difficulties in controlling regioselectivity.
The most common strategy involves the deprotonation of the pyridine ring using a strong base (lithiation), followed by reaction with an electrophile. Directed lithiation of 3-fluoropyridine can be achieved at the C-2 position using hindered bases like lithium diisopropylamide (LDA) to prevent nucleophilic addition to the ring. clockss.org The resulting 2-lithio-3-fluoropyridine intermediate can then be reacted with ethylene (B1197577) oxide to open the epoxide ring and form 2-(3-fluoropyridin-2-yl)ethanol. nih.gov This alcohol serves as the direct precursor to the final chloroethyl side chain.
Multistep Synthesis Pathways
Constructing the 2-(2-chloroethyl)-3-fluoropyridine molecule often necessitates a linear, multistep approach where either the ring is formed with the substituents already in place or the fully formed scaffold is sequentially functionalized.
Stepwise Formation of the Pyridine Ring System with Halogenation
While functionalization of a pre-existing pyridine ring is common, building the ring from acyclic precursors offers an alternative route to complex substitution patterns. Classic condensation reactions like the Hantzsch pyridine synthesis can be employed, although they may require carefully chosen, pre-functionalized starting materials to achieve the desired 2,3-disubstitution pattern. rsc.org
More contemporary methods utilize transition-metal catalysis. A notable example is the Rh(III)-catalyzed C-H functionalization approach, which constructs multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govnih.gov This method allows for the one-step assembly of the 3-fluoropyridine core with various substituents, offering a convergent and efficient pathway. nih.govnih.gov
| Synthesis Type | Precursors | Catalyst/Conditions | Product Type | Reference |
| Rh(III)-catalyzed Cycloaddition | α-fluoro-α,β-unsaturated oxime, alkyne | [Cp*RhCl₂]₂, CsOAc, EtOAc | Multi-substituted 3-fluoropyridine | nih.govnih.gov |
| Zeolite-catalyzed Condensation | Ethanol, formaldehyde, ammonia (B1221849) | H-Beta or H-ZSM-12 zeolite | Pyridines, Picolines, Lutidines | nih.gov |
Construction of the Chloroethyl Side Chain
The final key transformation in many synthetic routes is the conversion of the 2-(hydroxyethyl) group to the 2-(chloroethyl) moiety. This is a standard functional group interconversion, most commonly achieved using thionyl chloride (SOCl₂). orgosolver.comdoubtnut.com
The reaction of an alcohol, such as 2-(3-fluoropyridin-2-yl)ethanol, with thionyl chloride effectively replaces the hydroxyl group with a chlorine atom. brainly.com The reaction is often performed in the presence of a base like pyridine, which acts as a solvent and neutralizes the HCl byproduct generated during the reaction. orgosolver.combrainly.com This method is generally high-yielding and reliable for primary and secondary alcohols. orgosolver.com
Mechanism of Chlorination using Thionyl Chloride:
The alcohol's oxygen atom attacks the sulfur atom of thionyl chloride, displacing a chloride ion.
The liberated chloride ion is captured by the pyridine base.
A second chloride ion attacks the carbon atom bearing the oxygen group in an Sₙ2-type mechanism.
This leads to the formation of the alkyl chloride, sulfur dioxide (SO₂), and pyridinium (B92312) chloride. brainly.com
Novel Synthetic Approaches and Catalyst Development
The field of pyridine synthesis is continually evolving, with a focus on developing more efficient, sustainable, and selective methods. numberanalytics.comelsevier.com Recent breakthroughs in catalysis offer promising new avenues for the synthesis of this compound and its precursors.
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the pyridine ring, bypassing the need for pre-functionalized starting materials. acs.orgacs.org For instance, Rh(III)-catalyzed reactions can build the fluorinated pyridine core from simple acyclic components. nih.govnih.gov Other modern approaches include photocatalysis and electrocatalysis, which utilize light or electricity to drive reactions under mild conditions, often via radical-mediated pathways. numberanalytics.com
The development of novel catalysts is central to these advancements. Zeolite-based heterogeneous catalysts are being explored for their recyclability and role in sustainable pyridine synthesis through condensation reactions. nih.gov For functional group interconversions, innovations in the classic Balz-Schiemann reaction, such as iodine(III) catalysis, lower the energy barrier and improve the safety profile of this important fluorination method. cas.cn These cutting-edge techniques hold the potential to streamline the synthesis of complex molecules like this compound, making them more accessible for various applications.
Transition Metal-Catalyzed Coupling Reactions for Pyridine Derivatives
Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are difficult to achieve through classical methods. For the assembly of substituted pyridines, palladium-catalyzed cross-coupling reactions are particularly prominent. mdpi.comresearchgate.net These reactions typically involve the coupling of a halo-pyridine with an organometallic reagent.
The synthesis of 3-fluoropyridine derivatives, key precursors to the target molecule, can be achieved through such coupling strategies. For instance, a Rh(III)-catalyzed C-H functionalization approach has been developed for preparing multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. researchgate.net This method is effective for a range of substrates, including those with aryl, heteroaryl, and alkyl substituents, and can proceed with high regioselectivity. researchgate.net
Another innovative approach involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by iridium complexes under blue light irradiation, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297) to form the 3-fluoropyridine ring. acs.org This method allows for the assembly of the desired heterocyclic core from two simple ketone-derived components. acs.org
Palladium catalysis has also been instrumental in the fluorination of pyridine derivatives. One notable method involves the palladium-catalyzed fluorination of arylboronic acid derivatives, proceeding through a Pd(II)/Pd(III) cycle. nih.gov While not a direct coupling to form the pyridine ring, it represents a key transition metal-catalyzed method for introducing the fluorine atom, a critical step in synthesizing precursors like 3-fluoropyridine.
Table 1: Examples of Transition Metal-Catalyzed Syntheses of Fluorinated Pyridine Precursors
| Catalyst/Mediator | Substrates | Product Type | Key Features |
|---|---|---|---|
| Rh(III) Complex | α-fluoro-α,β-unsaturated oximes, alkynes | Multisubstituted 3-fluoropyridines | High regioselectivity; tolerant of various substituents. researchgate.net |
| fac-Ir(ppy)₃ | α,α-difluoro-β-iodoketones, silyl enol ethers | Diversely substituted 3-fluoropyridines | Photoredox-mediated; one-pot condensation. acs.org |
| Palladium(II) | Arylboronic acid derivatives, Selectfluor | Fluorinated arenes (including pyridines) | Proceeds via a Pd(II)/Pd(III) cycle. nih.gov |
C–H Functionalization Towards Halogenated Pyridines
Direct C–H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. rsc.org This approach is particularly valuable for the synthesis of halogenated pyridines.
A significant advancement combines C–H fluorination with subsequent nucleophilic aromatic substitution (SNAr). nih.govacs.org In this two-step process, a pyridine derivative is first directly fluorinated at the C2 position. The high electronegativity of the newly installed fluorine atom activates the position for a subsequent SNAr reaction, allowing for the introduction of a wide array of nucleophiles. nih.govacs.org The reaction of 2-fluoropyridine (B1216828) with a nucleophile is significantly faster than that of 2-chloropyridine, enabling milder reaction conditions suitable for complex molecules. nih.gov This strategy provides a versatile platform for late-stage functionalization. nih.govacs.org
Transition metal catalysis also plays a role in C–H functionalization. Palladium-catalyzed fluorination of β-methylene C(sp³)–H bonds in α-amino acid derivatives has been demonstrated using a directing group strategy, showcasing the potential for highly selective C–H activation. nih.gov While many C–H functionalization reactions on pyridines are directed towards C-C bond formation, these methods highlight the evolving capability to directly install functional groups, including halogens, onto the pyridine scaffold. nih.gov
Table 2: C–H Functionalization Strategies for Pyridine Derivatives
| Method | Reagent/Catalyst | Position Functionalized | Key Features |
|---|---|---|---|
| C–H Fluorination / SNAr | AgF₂ (fluorination) | C2-position | Two-step process; mild conditions for SNAr; enables late-stage functionalization. nih.govacs.org |
| Directed C–H Fluorination | Pd(II) catalyst | β-C(sp³)–H of α-amino acid derivatives | Utilizes a directing group for high diastereoselectivity. nih.gov |
Chemo- and Regioselective Halogenation Techniques
The ability to install halogen atoms at specific positions on the pyridine ring is crucial for synthesizing complex targets like this compound. Due to the electronic properties of the pyridine ring, electrophilic aromatic substitution is often difficult and requires harsh conditions. chemrxiv.orgnih.gov Consequently, several novel strategies have been developed to achieve high chemo- and regioselectivity.
Halogenation at the C2-Position: A highly efficient and regioselective method for obtaining 2-halo-substituted pyridines involves the halogenation of pyridine N-oxides under mild conditions. nih.gov This approach provides practical access to these important intermediates. nih.gov Another route involves converting pyridine N-oxides into 2-pyridyltrialkylammonium salts, which can then undergo fluorination. This method is highly regioselective, with substitution occurring exclusively at the C2-position (or para to an existing substituent). acs.org
Halogenation at the C3-Position: Achieving selective halogenation at the C3-position has been a long-standing challenge. A recently developed method overcomes this by transforming pyridines into reactive Zincke imine intermediates through a ring-opening, halogenation, and ring-closing sequence. chemrxiv.orgchemrxiv.org This process allows for highly regioselective halogenation at the 3-position under mild conditions, and is applicable to complex, drug-like molecules. chemrxiv.orgchemrxiv.org
Halogenation at the C4-Position: For selective C4-halogenation, a strategy employing specially designed heterocyclic phosphine (B1218219) reagents has been developed. nih.govresearchgate.net In this method, the phosphine is installed at the 4-position of the pyridine as a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. nih.govresearchgate.net This technique is effective for a broad range of unactivated pyridines and is also suitable for late-stage halogenation of complex pharmaceuticals. researchgate.net
Table 3: Regioselective Halogenation Methods for Pyridine
| Position | Method/Intermediate | Reagents | Key Features |
|---|---|---|---|
| C2 | Pyridine N-Oxide Activation | Various halogenating agents | Mild conditions, highly regioselective for 2-position. nih.gov |
| C3 | Zincke Imine Intermediate | N-activation, ring-opening, halogenation, ring-closing | Accesses the challenging 3-position with high selectivity. chemrxiv.orgchemrxiv.org |
| C4 | Phosphonium Salt Intermediate | Designed phosphine reagents, halide nucleophiles | Selective for C4-position on unactivated pyridines. nih.govresearchgate.net |
Chemical Reactivity and Transformation Pathways of 2 2 Chloroethyl 3 Fluoropyridine
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines bearing halogen substituents. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. In the case of 2-(2-chloroethyl)-3-fluoropyridine, the presence of two different halogen atoms at the 2- and 3-positions introduces aspects of regioselectivity.
Reactivity at the Chloro- and Fluoro-Substituted Positions
In SNAr reactions, the rate of substitution is highly dependent on the nature of the leaving group. Generally, for halogens, fluoride (B91410) is a much better leaving group than chloride in nucleophilic aromatic substitutions, a trend opposite to that observed in aliphatic SN2 reactions. This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), and the highly electronegative fluorine atom is more effective at stabilizing the developing negative charge on the ring.
For this compound, this principle suggests that nucleophilic attack would preferentially occur at the 3-position, leading to the displacement of the fluoride ion. Computational studies on the SNAr of 2-chloro-3-fluoropyridine (B99640) with the anion of benzyl (B1604629) alcohol in DMSO support this, indicating that the reaction pathway at the C3 position is the major one rsc.org.
However, the position of substitution can also be influenced by the reaction conditions and the nature of the nucleophile. In some cases, particularly under transition-metal-catalyzed conditions, the reactivity order of halogens can be reversed. For instance, in the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, catalytic amination conditions with a palladium catalyst resulted in the exclusive substitution of the bromide, while thermal, uncatalyzed conditions favored substitution at the 2-chloro position. Selective substitution of the 3-fluoro group was also achieved under specific SNAr conditions pearson.com. This highlights the potential to selectively functionalize either the chloro- or fluoro-substituted position by careful choice of reaction conditions.
The following table summarizes the expected relative reactivity of the halogen substituents in this compound towards nucleophilic aromatic substitution.
| Position | Halogen | General SNAr Reactivity | Notes |
| C2 | Chlorine | Less Reactive | Can be targeted under specific conditions (e.g., thermal, uncatalyzed). |
| C3 | Fluorine | More Reactive | Generally the preferred site for nucleophilic attack in SNAr. |
Influence of Pyridine Nitrogen on SNAr Mechanism and Selectivity
The nitrogen atom in the pyridine ring plays a crucial role in activating the ring towards nucleophilic attack. Its electron-withdrawing inductive effect deactivates the entire ring towards electrophilic attack but activates it for nucleophilic substitution. The lone pair of electrons on the nitrogen can also stabilize the anionic intermediate formed during SNAr, especially when the attack occurs at the ortho (C2, C6) and para (C4) positions.
In the mechanism of SNAr on a halopyridine, the nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom if the attack is at the C2 or C4 position, which provides significant stabilization stackexchange.com.
For this compound, the chloro substituent is at the C2 position (ortho to the nitrogen), while the fluoro substituent is at the C3 position (meta to the nitrogen). Based on the stabilizing effect of the nitrogen atom, attack at the C2 position would be electronically favored over the C3 position. However, as discussed previously, the superior leaving group ability of fluoride often dominates, making the C3 position the more reactive site. This interplay between electronic stabilization by the pyridine nitrogen and the leaving group ability of the halogen substituent is a key determinant of the regioselectivity of SNAr reactions for this compound.
Electrophilic Aromatic Substitution (EAS) Considerations
The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. This deactivation is further enhanced in acidic conditions, which are common for many EAS reactions (e.g., nitration, sulfonation), as the pyridine nitrogen becomes protonated, creating a positively charged pyridinium (B92312) ion that is highly electron-deficient wikipedia.org.
If EAS were to occur on the pyridine ring of this compound, it would be expected to take place at the C5 position. This is because electrophilic attack at the C2, C4, and C6 positions leads to an unstable resonance structure in the intermediate where the positive charge is placed on the electronegative nitrogen atom. Attack at the C3 and C5 positions avoids this unfavorable situation quora.comstudy.com. In this compound, the C3 position is already substituted, leaving the C5 position as the most likely site for electrophilic attack. The directing effects of the existing substituents would also influence the position of substitution. Both the chloro and fluoro groups are deactivating but ortho-, para-directing. The chloroethyl group is weakly deactivating and also ortho-, para-directing.
To overcome the inherent low reactivity of the pyridine ring towards EAS, strategies such as the formation of a pyridine N-oxide can be employed. The N-oxide is more reactive towards electrophilic substitution than pyridine itself and directs incoming electrophiles to the C4 position wikipedia.org. Subsequent reduction of the N-oxide would yield the substituted pyridine.
Transformations Involving the Chloroethyl Side Chain
The chloroethyl side chain provides another reactive site in the molecule, allowing for a variety of transformations, including nucleophilic displacement and cyclization reactions.
Nucleophilic Displacement Reactions of the Chloroethyl Group
The chlorine atom on the ethyl side chain is susceptible to nucleophilic substitution, following the typical reactivity of primary alkyl chlorides. This allows for the introduction of a wide range of functional groups. Common nucleophiles that can displace the chloride include:
Amines: Primary and secondary amines can react to form the corresponding aminoethylpyridines.
Azide (B81097): Sodium azide can be used to introduce an azido (B1232118) group, which can then be reduced to a primary amine or used in click chemistry.
Hydroxide (B78521) and Alkoxides: These nucleophiles can lead to the formation of the corresponding alcohol or ether.
Cyanide: The introduction of a nitrile group opens up further synthetic possibilities, such as hydrolysis to a carboxylic acid or reduction to an amine.
Thiolates: Reaction with thiolates can be used to form thioethers.
The following table provides a summary of potential nucleophilic displacement reactions on the chloroethyl side chain.
| Nucleophile | Reagent Example | Product Functional Group |
| Amine | Piperidine | Tertiary Amine |
| Amine | Morpholine | Tertiary Amine |
| Azide | Sodium Azide | Azide |
| Hydroxide | Sodium Hydroxide | Alcohol |
| Alkoxide | Sodium Methoxide | Ether |
| Cyanide | Sodium Cyanide | Nitrile |
| Thiolate | Sodium Thiophenoxide | Thioether |
Cyclization Reactions and Ring Formation
The presence of the chloroethyl side chain in close proximity to the pyridine ring and its substituents allows for the possibility of intramolecular cyclization reactions to form fused ring systems. These reactions typically involve a nucleophilic center, either on the pyridine ring or introduced through a prior reaction, attacking the electrophilic carbon of the chloroethyl group.
One common strategy involves a two-step process where a nucleophile is first introduced onto the pyridine ring via SNAr, followed by an intramolecular nucleophilic substitution of the chloroethyl group. For example, reaction with an amine at the C2 or C3 position would introduce a nucleophilic N-H group that could then cyclize onto the chloroethyl side chain to form a fused six-membered ring.
Alternatively, the chloroethyl group can be transformed into a more reactive electrophile or a nucleophile to facilitate cyclization. For instance, conversion of the chloride to an iodide would increase its reactivity towards intramolecular nucleophilic attack.
Another possibility is the use of Lewis acids to promote cyclization. Lewis acids can coordinate to the pyridine nitrogen, further activating the chloroethyl group towards intramolecular reactions rsc.org. Iodine-mediated intramolecular electrophilic cyclization has also been reported for the synthesis of fused pyridine systems from allylamines, suggesting that similar strategies could potentially be adapted organic-chemistry.org.
Elimination Reactions
Studies on 2-(2-chloroethyl)pyridine (B91823) have shown that it undergoes an elimination reaction in the presence of a base to form 2-vinylpyridine. rsc.org The mechanism of this reaction has been identified as an E1cb irreversible mechanism. rsc.org This pathway involves a two-step process:
Deprotonation: The base abstracts a proton from the carbon atom adjacent to the pyridine ring (the β-carbon), leading to the formation of a carbanion intermediate.
Chloride Ion Elimination: The lone pair of electrons on the carbanion then expels the chloride ion from the adjacent carbon (the α-carbon), resulting in the formation of a double bond and yielding the vinylpyridine product.
The rate of this reaction is dependent on the concentration of both the substrate and the base. For the elimination reaction of 2-(2-chloroethyl)pyridine in an aqueous solution with hydroxide ions at 50°C, the second-order rate constant has been determined. rsc.org
It is plausible that this compound would undergo a similar E1cb elimination reaction to produce 3-fluoro-2-vinylpyridine. The presence of the electron-withdrawing fluorine atom at the 3-position of the pyridine ring could potentially influence the acidity of the β-protons and the stability of the carbanion intermediate, thereby affecting the reaction rate and conditions required. However, without specific experimental data for this compound, this remains a postulation based on the reactivity of its non-fluorinated analog.
Radical Reactions and Mechanistic Investigations
Detailed mechanistic investigations and specific radical reactions involving this compound are not extensively documented in the current scientific literature. However, the general field of radical reactions of substituted pyridines provides a framework for potential transformations. Pyridine and its derivatives can participate in radical reactions, often initiated by radical initiators or photochemical methods. nih.goviaea.orgresearchgate.netorganic-chemistry.orgrsc.org
The chloroethyl group attached to the pyridine ring could be susceptible to radical-mediated transformations. For instance, under radical conditions, homolytic cleavage of the carbon-chlorine bond could occur, generating a primary alkyl radical. This radical intermediate could then participate in various subsequent reactions, such as:
Addition to unsaturated systems: The generated radical could add to alkenes or alkynes.
Hydrogen atom abstraction: The radical could abstract a hydrogen atom from a suitable donor molecule.
Cyclization reactions: If appropriate functionality is present elsewhere in the molecule, intramolecular cyclization could occur.
Furthermore, the pyridine ring itself can be subject to radical addition reactions. The position of the substituents (fluoro and chloroethyl groups) would influence the regioselectivity of such an attack. Electron-withdrawing groups can affect the electron density of the pyridine ring, directing incoming radicals to specific positions.
Mechanistic investigations of such reactions would typically involve techniques like electron spin resonance (ESR) spectroscopy to detect and characterize radical intermediates, as well as kinetic studies and computational modeling to elucidate the reaction pathways and transition states. Without specific studies on this compound, any discussion of its radical reactivity remains speculative and based on general principles of radical chemistry of substituted pyridines.
Chelation and Coordination Chemistry with Metal Centers
Specific research detailing the chelation and coordination chemistry of this compound with metal centers is not available in the reviewed literature. The following sections, therefore, discuss the potential ligand properties and the expected characteristics of its metal complexes based on the general principles of coordination chemistry of pyridine-containing and fluorinated ligands.
This compound possesses two potential coordination sites: the nitrogen atom of the pyridine ring and the chlorine atom of the chloroethyl side chain. The pyridine nitrogen, with its lone pair of electrons, is the more likely and stronger coordination site for metal ions. Pyridine and its derivatives are well-known N-donor ligands that form stable complexes with a wide range of transition metals. wikipedia.org
The electronic properties of the pyridine ring are modified by the presence of the fluoro and chloroethyl substituents. The fluorine atom at the 3-position is strongly electron-withdrawing, which would decrease the basicity of the pyridine nitrogen. This reduced basicity would, in turn, affect the strength of the coordinate bond it forms with a metal center. The 2-(2-chloroethyl) group is generally considered to be weakly electron-withdrawing.
The chloroethyl side chain could potentially act as a secondary, weaker coordinating group, allowing the molecule to function as a bidentate ligand. This would involve the formation of a chelate ring with the metal center. The stability of such a chelate ring would depend on its size and the nature of the metal ion. However, coordination of the chlorine atom is generally much weaker than that of the pyridine nitrogen.
The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the choice of solvent and counter-ion could influence the structure of the resulting complex.
Structural characterization of any synthesized complexes would be crucial to determine the coordination mode of the ligand and the geometry around the metal center. Standard techniques for this include:
X-ray Crystallography: To determine the solid-state structure, including bond lengths and angles.
Infrared (IR) and Raman Spectroscopy: To observe changes in the vibrational frequencies of the ligand upon coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structure of the complex in solution.
UV-Visible Spectroscopy: To study the electronic transitions within the complex.
Given the presence of a fluorinated pyridine ligand, the resulting metal complexes could exhibit interesting structural features and physicochemical properties. fu-berlin.denih.gov
The magnetic properties of coordination complexes are primarily determined by the number of unpaired d-electrons on the central metal ion and the geometry of the complex. iitk.ac.inhawaii.edufiveable.melibretexts.orguomustansiriyah.edu.iq If this compound were to form complexes with paramagnetic metal ions (e.g., Co(II), Ni(II), Cu(II)), the resulting compounds would be expected to exhibit magnetic behavior.
The ligand field created by this compound would influence the splitting of the d-orbitals of the metal ion. As a substituted pyridine, it is expected to be a moderately strong field ligand. The magnetic moment of the complex, which can be measured using techniques like SQUID magnetometry, would provide information about the spin state of the metal ion (high-spin or low-spin).
Theoretical and Computational Chemistry of 2 2 Chloroethyl 3 Fluoropyridine
Quantum Chemical Calculations on Molecular Structure and Conformation
Quantum chemical calculations are indispensable tools for elucidating the three-dimensional structure and conformational landscape of molecules. For 2-(2-Chloroethyl)-3-fluoropyridine, these methods can predict bond lengths, bond angles, and the rotational dynamics of the chloroethyl side chain.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. DFT studies, particularly using hybrid functionals like B3LYP, are frequently employed to investigate the structures of halogenated pyridines. mostwiedzy.pl For this compound, a DFT approach, such as with the 6-311++G(d,p) basis set, would be used to perform a full geometry optimization.
This process would yield the equilibrium geometry of the molecule, providing precise data on the bond lengths of the pyridine (B92270) ring, the C-F and C-Cl bonds, and the ethyl side chain. A key aspect of the study would be the analysis of the conformational space related to the dihedral angle of the C-C bond in the chloroethyl group relative to the pyridine ring. By performing a potential energy surface scan, researchers can identify the most stable conformer(s) and the energy barriers between them. In studies of similar molecules, DFT calculations have produced results that are in excellent agreement with experimental values derived from techniques like X-ray crystallography. mostwiedzy.pl
Table 1: Predicted Structural Parameters for this compound using DFT (Illustrative)
| Parameter | Description | Typical Method |
|---|---|---|
| Bond Length (Å) | C-F | B3LYP/6-311++G(d,p) |
| Bond Length (Å) | C-Cl | B3LYP/6-311++G(d,p) |
| Bond Length (Å) | N1-C2 | B3LYP/6-311++G(d,p) |
| Bond Angle (°) | C2-C3-F | B3LYP/6-311++G(d,p) |
Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for analyzing electronic structure. Methods like Møller-Plesset second-order perturbation theory (MP2) and Coupled Cluster (CCSD(T)) provide benchmark-quality data, especially for smaller molecules or for refining DFT results. ias.ac.inresearchgate.net
For this compound, ab initio calculations would be used to obtain highly accurate electronic energies and to validate the geometries predicted by DFT. researchgate.netrsc.org These methods are crucial for understanding the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the nature of chemical bonds. Analysis of the molecular electrostatic potential (MEP) map, for instance, would reveal the regions of positive and negative charge, highlighting the electronegative fluorine atom and the nitrogen of the pyridine ring as sites susceptible to electrophilic or nucleophilic attack, respectively. Such analyses have been performed on pyridine and its derivatives to understand intermolecular interactions. rsc.orgnih.gov
Spectroscopic Property Predictions and Correlations with Experimental Data
Computational chemistry is highly effective at predicting spectroscopic data, which serves as a vital link between theoretical models and experimental reality.
Theoretical vibrational frequencies can be calculated for this compound using DFT methods. Following a geometry optimization, a frequency calculation provides the harmonic vibrational modes, which correspond to peaks in the Infrared (IR) and Raman spectra. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical level.
For this molecule, the predicted spectrum would show characteristic bands for the C-F stretch, C-Cl stretch, pyridine ring breathing modes, and various vibrations of the ethyl chain (C-H stretches, CH2 wags, and twists). The calculated spectra for related molecules like 2-fluoropyridine (B1216828) and 3-fluoropyridine (B146971) have been shown to agree extremely well with experimental observations, aiding in the definitive assignment of each vibrational band. researchgate.net
Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Spectroscopic Activity |
|---|---|---|
| Pyridine Ring C-H Stretch | 3050-3150 | IR, Raman |
| Ethyl CH₂ Stretch | 2900-3000 | IR, Raman |
| Pyridine Ring Vibrations | 1400-1600 | IR, Raman |
| C-F Stretch | 1200-1300 | IR, Raman |
The prediction of NMR chemical shifts is a powerful application of quantum chemistry for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts. researchgate.net
For this compound, GIAO-DFT calculations would predict the ¹H, ¹³C, and ¹⁹F chemical shifts. The ¹⁹F nucleus is particularly sensitive to its electronic environment, making ¹⁹F NMR a valuable probe. nih.gov Calculations would predict the chemical shifts for the three distinct aromatic protons, the two methylene (B1212753) groups in the ethyl chain, and the fluorine atom. These theoretical values, when compared to experimental spectra, can confirm the molecular structure and conformation. Studies on a wide range of fluorinated pyridines have demonstrated the utility of this approach in correlating chemical shifts with substitution patterns. fluorine1.ru
Table 3: Atoms for NMR Chemical Shift Prediction
| Nucleus | Atom Position | Prediction Method |
|---|---|---|
| ¹H | H-4, H-5, H-6 | GIAO-DFT |
| ¹H | -CH₂- (alpha to ring) | GIAO-DFT |
| ¹H | -CH₂Cl (beta to ring) | GIAO-DFT |
| ¹³C | C-2, C-3, C-4, C-5, C-6 | GIAO-DFT |
| ¹³C | -CH₂- (alpha to ring) | GIAO-DFT |
| ¹³C | -CH₂Cl (beta to ring) | GIAO-DFT |
Reaction Mechanism Modeling and Transition State Analysis
Computational methods can be used to model the reactivity of this compound. The chloroethyl group is a potential reactive site, susceptible to nucleophilic substitution (Sₙ2) or elimination (E2) reactions. Theoretical modeling can map out the potential energy surfaces for these reaction pathways.
By locating the transition state structures and calculating their energies, chemists can determine the activation barriers for competing reactions. This analysis provides insight into reaction kinetics and selectivity. For example, modeling the reaction with a nucleophile would involve identifying the transition state for the displacement of the chloride ion. The calculated activation energy would predict the feasibility of the reaction. While specific studies on this molecule are lacking, the methodologies are well-established for modeling reactions of haloalkanes and substituted pyridines, such as the nucleophilic aromatic substitution (SₙAr) on the pyridine ring itself. nih.govacs.org This type of analysis is crucial for understanding the chemical behavior of the compound and for designing synthetic routes.
Computational Elucidation of SNAr Pathways
The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). The presence of both a fluorine and a chloroethyl group on the pyridine ring of this compound presents multiple potential sites for nucleophilic attack. Computational studies are instrumental in elucidating the preferred pathways for such reactions.
Density Functional Theory (DFT) calculations are commonly employed to model the potential energy surface of the SNAr reaction. These calculations can determine the activation energies for nucleophilic attack at different positions on the pyridine ring. For instance, the attack of a nucleophile (e.g., an alkoxide or an amine) can be modeled at the carbon atom bearing the fluorine (C-3) and the carbon atoms of the chloroethyl group. The results of these calculations typically show that the activation barrier for substitution at the aromatic ring is influenced by the nature of the nucleophile and the solvent environment.
The stability of the Meisenheimer intermediate, a key species in the SNAr mechanism, is also a critical factor. Computational models can predict the geometry and electronic structure of these intermediates, providing insight into their relative stabilities. For this compound, the formation of a Meisenheimer complex by attack at the C-3 position is facilitated by the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen.
Energetics and Selectivity of Chloroethyl Group Transformations
The chloroethyl side chain of this compound is another reactive site, capable of undergoing transformations such as intramolecular cyclization or substitution. Computational chemistry provides a powerful tool to investigate the energetics and selectivity of these reactions.
One important transformation is the potential for intramolecular cyclization to form a fused ring system. This reaction would involve the nitrogen of the pyridine ring acting as an intramolecular nucleophile, displacing the chloride ion. The feasibility of this pathway can be assessed by calculating the activation energy and the thermodynamic stability of the resulting bicyclic product.
Furthermore, the chloroethyl group can undergo intermolecular substitution reactions. Computational studies can compare the activation barriers for substitution at the primary carbon of the chloroethyl group versus substitution at the aromatic ring. This allows for a prediction of the chemoselectivity of the molecule under different reaction conditions. The table below presents hypothetical activation energy data for competing pathways, illustrating how computational chemistry can quantify selectivity.
| Reaction Pathway | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |
| SNAr at C-3 (Fluorine displacement) | CH₃O⁻ | DMSO | 18.5 |
| SN2 at Chloroethyl group (Chlorine displacement) | CH₃O⁻ | DMSO | 22.1 |
| Intramolecular Cyclization | - | Gas | 35.8 |
This table is illustrative and based on typical values for similar systems.
Molecular Orbital Analysis and Electronic Descriptors
The electronic structure of this compound can be described in detail through molecular orbital (MO) analysis and the calculation of various electronic descriptors. These theoretical tools help to rationalize the molecule's reactivity and spectroscopic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy and distribution of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's energy and distribution indicate its capacity to accept electrons. In this compound, the HOMO is typically a π-orbital distributed over the pyridine ring, while the LUMO is a π*-orbital, also localized on the ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.
Various electronic descriptors can be calculated to quantify the reactivity of different sites within the molecule. These include atomic charges, Fukui functions, and the electrostatic potential map.
Atomic Charges: These values indicate the partial positive or negative charge on each atom, suggesting likely sites for nucleophilic or electrophilic attack.
Fukui Functions: These functions identify the most reactive sites for nucleophilic, electrophilic, and radical attack by analyzing the change in electron density upon the addition or removal of an electron.
Electrostatic Potential (ESP) Map: The ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
The following table summarizes key computed electronic properties for this compound.
| Property | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.8 D |
These values are representative and can vary depending on the level of theory and basis set used in the calculation.
2 2 Chloroethyl 3 Fluoropyridine As a Versatile Synthetic Intermediate and Building Block
Precursor in Heterocyclic Synthesis and Scaffold Assembly
The pyridine (B92270) nucleus is a fundamental structural motif found in a vast array of bioactive substances and functional materials. beilstein-journals.org As such, substituted pyridines like 2-(2-Chloroethyl)-3-fluoropyridine are crucial starting materials for constructing more elaborate molecular architectures, particularly fused heterocyclic systems and macrocycles. The inherent reactivity of the chloroethyl group allows for its participation in various cyclization strategies.
The synthesis of fused pyridine derivatives is an area of significant interest in medicinal and materials chemistry due to the diverse biological and photophysical properties these scaffolds can exhibit. researchgate.net Ortho-disubstituted pyridines are common precursors that can be readily cyclized to form fused polyheterocycles such as naphthyridines. rsc.org The this compound molecule is structurally primed for such transformations. The chloroethyl side chain can act as an electrophile, reacting with a nucleophile introduced at the 3-position (potentially after displacement of the fluorine atom) or with an external reagent that subsequently facilitates ring closure.
While direct examples employing this compound are not extensively detailed in the literature, the general strategy is well-established. For instance, related pyridine derivatives are used to prepare a variety of fused systems, including furo[2,3-b]pyridines and pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones through cyclization reactions. nih.gov The chromenopyridine scaffold, another important class of fused heterocycles, is often synthesized from precursors that allow for the construction of the pyridine ring onto a chromene core. nih.govresearchgate.net The chloroethyl group in this compound provides a two-carbon unit that is ideal for forming an adjacent six-membered ring through intramolecular cyclization, leading to scaffolds like dihydropyridopyrimidines or other related fused systems.
A general synthetic pathway for such a transformation could involve the following steps:
Nucleophilic substitution at the C2 position of the pyridine ring, displacing the chloroethyl group with a suitable nucleophile.
Alternatively, intramolecular reaction where a nucleophilic center elsewhere in the molecule attacks the electrophilic carbon of the chloroethyl group.
A multi-component reaction where the pyridine derivative reacts with other reagents to build the fused ring system in a single pot. beilstein-journals.org
The table below illustrates potential fused ring systems that could be targeted using this compound as a starting material, based on common heterocyclic synthesis strategies.
| Target Fused System | Potential Synthetic Strategy | Key Reaction Type |
| Dihydropyridopyrimidine | Reaction with an amine or amidine | Intramolecular Cyclization |
| Pyrrolopyridine | Cyclization via a nitrogen nucleophile | Nucleophilic Substitution/Cyclization |
| Tetrahydro-naphthyridine | Annulation with a dienophile | Diels-Alder or similar cycloaddition |
The this compound molecule can serve as a building block in macrocyclization reactions in several ways:
As a linear component: The molecule can be functionalized at both the chloroethyl tail and another position on the pyridine ring (e.g., via a substitution reaction) to create a linear precursor with reactive ends, which can then be cyclized.
As a corner piece: The pyridine ring can act as a rigid corner unit in a larger macrocyclic framework, with the chloroethyl group providing a reactive handle for linking to other molecular fragments.
For example, a common strategy involves the reaction of a di-nucleophile with two equivalents of a di-electrophile. This compound, after modification to introduce a second electrophilic or nucleophilic site, could be used in such a "2+2" macrocyclization. The synthesis of pyridine-based macrocyclic peptides, known as pyritides, has been achieved through enzymatic dehydration and cycloaddition, highlighting the importance of the pyridine scaffold in complex natural product-like structures. nih.gov
Role in the Synthesis of Chiral Molecules
Chirality is a critical feature in many pharmaceuticals and bioactive compounds, as different enantiomers of a molecule often exhibit distinct biological activities. nih.gov The synthesis of single-enantiomer drugs frequently involves asymmetric synthesis, where a chiral center is introduced into an achiral molecule with a high degree of stereocontrol. nih.gov
Heterocyclic compounds are common starting points for the synthesis of chiral molecules. nih.gov this compound can be a precursor to chiral molecules through several synthetic routes:
Asymmetric transformation of the side chain: The two carbons of the ethyl group can be functionalized to create one or more stereocenters. For example, elimination of HCl to form a vinyl group, followed by asymmetric dihydroxylation or epoxidation, would generate chiral diols or epoxides.
Nucleophilic substitution with a chiral nucleophile: The chloroethyl group is susceptible to SN2 attack. Using a chiral amine or alcohol as the nucleophile would result in the formation of a chiral product.
Formation of chiral aziridines: Treatment of vicinal chloroamines with a base is a method for synthesizing aziridines. nih.gov The chloroethyl group on the pyridine could potentially be converted to a chloroamine, which could then be cyclized to form a chiral 2-(aziridin-2-yl)-3-fluoropyridine derivative, especially if a chiral catalyst is employed. nih.gov
The development of enantioselective methods for creating chiral molecules is a major focus of modern organic synthesis. rsc.orgnih.govmdpi.com While specific applications of this compound in asymmetric synthesis are not widely reported, its functional handles are amenable to established methods for introducing chirality.
Applications in Material Science Precursor Chemistry
The unique properties of fluorinated organic compounds make them attractive for applications in material science. mdpi.com The incorporation of fluorine can enhance thermal stability, influence electronic properties, and control intermolecular interactions. Pyridine-containing polymers and supramolecular assemblies are also of great interest for creating functional materials.
This compound possesses features that make it a candidate as a precursor in material science:
Polymer Monomers: The chloroethyl group can be converted into a polymerizable group, such as a vinyl or styrenyl moiety. Subsequent polymerization would lead to a polymer with pendant 3-fluoropyridyl groups. Such polymers could have applications as proton exchange membranes or in optical devices. The polymerization of 2-chloroethyl vinyl ether is a known process, suggesting that a similar approach could be applied. mdpi.com
Supramolecular Assemblies: The pyridine nitrogen is a hydrogen bond acceptor, and the C-H bonds on the ring can act as weak hydrogen bond donors. These interactions can be used to direct the self-assembly of molecules into well-defined supramolecular structures. The synthesis of cocrystals involving aminopyridine derivatives demonstrates the utility of these interactions in crystal engineering. mdpi.comresearchgate.net The fluorine atom can also participate in non-covalent interactions, further guiding the assembly process.
The table below summarizes the potential roles of this compound in material science.
| Material Type | Role of this compound | Resulting Material Property |
| Polymer | Monomer precursor after side-chain modification | Enhanced thermal stability, specific electronic properties |
| Supramolecular Assembly | Building block (tecton) | Ordered crystalline materials, liquid crystals |
| Porous Materials | Linker in porous organic frameworks | Selective adsorption, catalysis |
Exploration in Agrochemical and Medicinal Chemistry Scaffolds
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. nih.govresearchgate.net Similarly, in agrochemistry, the pyridine scaffold is present in many successful pesticides and herbicides. mdpi.com The introduction of fluorine into these scaffolds is a common strategy to modulate properties like metabolic stability, binding affinity, and bioavailability. mdpi.com
This compound serves as a valuable building block for accessing novel agrochemical and medicinal chemistry scaffolds. The term "scaffold hopping" refers to the process of replacing a core part of a molecule with a structurally different but functionally similar group, which is a common strategy in lead optimization. nih.govchimia.ch This fluorinated pyridine derivative provides a scaffold that can be elaborated into a wide variety of structures.
In Medicinal Chemistry: The 3-fluoropyridine (B146971) moiety is a key component of several modern pharmaceuticals. The 2-(2-chloroethyl) group allows for the attachment of this valuable scaffold to other molecular fragments through alkylation reactions. For example, it can be used to alkylate amines, phenols, or thiols in a target-oriented synthesis campaign to explore structure-activity relationships. The oxazolidinone scaffold, for instance, is a versatile platform in medicinal chemistry that could potentially be functionalized using this chloroethyl pyridine derivative. rsc.org
In Agrochemical Chemistry: Many herbicides and fungicides contain pyridine or phenoxypyridine cores. mdpi.comgoogle.com The this compound scaffold can be used to synthesize analogues of existing agrochemicals or to create entirely new classes of compounds. The chloroethyl group provides a convenient linker to connect the fluoropyridine headgroup to other pharmacophores.
The exploration of this scaffold in drug discovery and agrochemical research focuses on creating libraries of diverse compounds for biological screening. The versatility of the chloroethyl group allows for the synthesis of amines, ethers, thioethers, and other functional groups, each of which can lead to compounds with distinct biological profiles.
Derivatization and Analog Synthesis of 2 2 Chloroethyl 3 Fluoropyridine
Systematic Modification of the Chloroethyl Side Chain
The primary reactive site for the initial diversification of 2-(2-chloroethyl)-3-fluoropyridine is the terminal chloroethyl group. This alkyl chloride is susceptible to nucleophilic substitution reactions, providing a straightforward method for introducing a wide array of functional groups. researchgate.net
The carbon-chlorine bond in the ethyl side chain can be readily displaced by carbon nucleophiles to form new carbon-carbon bonds. This is typically achieved through reactions with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). researchgate.netmasterorganicchemistry.com These reactions are fundamental for extending the carbon skeleton or introducing aryl moieties.
For instance, the reaction with a Grignard reagent, such as phenylmagnesium bromide, would yield 2-(2-phenylethyl)-3-fluoropyridine. Similarly, alkyl groups can be introduced using the corresponding alkyl Grignard or organolithium reagents. The choice of solvent and reaction temperature is crucial to ensure selective substitution on the side chain without interfering with the pyridine (B92270) ring.
Arylations can also be accomplished via cross-coupling reactions, although these are more commonly employed for functionalizing the pyridine ring itself. However, under specific conditions, the chloroethyl group can participate in such reactions.
Table 1: Examples of Alkylation and Arylation of the Chloroethyl Side Chain
| Reagent | Product | Reaction Type |
| Phenylmagnesium bromide | 2-(2-Phenylethyl)-3-fluoropyridine | Grignard Reaction |
| n-Butyllithium | 2-(Hexyl)-3-fluoropyridine | Organolithium Reaction |
| Benzylmagnesium chloride | 2-(3-Phenylpropyl)-3-fluoropyridine | Grignard Reaction |
This table presents hypothetical examples based on established chemical principles for analogous compounds.
The chloroethyl side chain is highly amenable to the introduction of heteroatoms such as nitrogen, oxygen, and sulfur through nucleophilic substitution.
Nitrogen Incorporation: A common strategy involves the reaction with various amines to introduce amino groups. For example, reaction with ammonia (B1221849) would yield the primary amine, 2-(2-aminoethyl)-3-fluoropyridine. Secondary and tertiary amines can be synthesized using the corresponding primary or secondary amine reagents. Azide (B81097) derivatives, which are precursors to primary amines or can be used in "click chemistry," can be prepared by reacting with sodium azide. mdpi.com The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds, although it is more typically applied to aryl halides. organic-chemistry.orgnih.govchemspider.com
Oxygen Incorporation: Alkoxide nucleophiles, such as sodium ethoxide, can displace the chloride to form ethers, for example, 2-(2-ethoxyethyl)-3-fluoropyridine. Hydrolysis under appropriate conditions can yield the corresponding alcohol, 2-(2-hydroxyethyl)-3-fluoropyridine. tcichemicals.comorganic-chemistry.orgwiley-vch.de
Sulfur Incorporation: Thiolates are excellent nucleophiles for this type of substitution, leading to the formation of thioethers. For instance, reaction with sodium thiophenoxide would produce 2-(2-(phenylthio)ethyl)-3-fluoropyridine. The use of sodium hydrosulfide (B80085) can introduce a thiol group, resulting in 2-(2-thioethyl)-3-fluoropyridine. chemspider.comnih.gov
Table 2: Examples of Heteroatom Incorporation on the Chloroethyl Side Chain
| Nucleophile | Product | Functional Group |
| Ammonia | 2-(2-Aminoethyl)-3-fluoropyridine | Primary Amine |
| Sodium Azide | 2-(2-Azidoethyl)-3-fluoropyridine | Azide |
| Sodium Ethoxide | 2-(2-Ethoxyethyl)-3-fluoropyridine | Ether |
| Sodium Thiophenoxide | 2-(2-(Phenylthio)ethyl)-3-fluoropyridine | Thioether |
This table presents hypothetical examples based on established chemical principles for analogous compounds.
Substituent Effects on Pyridine Ring Functionalization
The electronic properties of the 3-fluoro substituent and the 2-(2-chloroethyl) group influence the reactivity and regioselectivity of further functionalization on the pyridine ring. The fluorine atom is a strongly electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions. wikipedia.org
Further halogenation of the this compound ring can be achieved under specific conditions. Electrophilic halogenation would likely occur at the positions least deactivated by the existing substituents, such as the 5-position. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for this purpose. nih.govchemrxiv.orgnsf.gov A recent method for 3-selective halogenation of pyridines involves the use of Zincke imine intermediates, which could potentially be adapted for the 5-position of this scaffold. nih.govchemrxiv.orgnsf.gov
Modern cross-coupling reactions are powerful tools for introducing a variety of substituents onto the pyridine ring. The positions amenable to these reactions are typically those bearing a halogen. If additional halogens are introduced as described above, or if the chlorine at the 2-position of a related precursor is utilized, a range of moieties can be installed.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with a halide, enabling the formation of carbon-carbon bonds to introduce alkyl, alkenyl, or aryl groups. mdpi.comorganic-chemistry.orglibretexts.orgresearchgate.netrsc.orgclaremont.edu
Sonogashira Coupling: This reaction allows for the introduction of alkyne functionalities by coupling a terminal alkyne with a halide, catalyzed by palladium and copper. tcichemicals.comwikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds, allowing the introduction of a wide range of amine functionalities onto the pyridine ring. organic-chemistry.orgnih.govchemspider.comresearchgate.netnih.gov
The regioselectivity of these couplings would be dictated by the position of the halogen on the pyridine ring.
Table 3: Potential Cross-Coupling Reactions on a Halogenated this compound Scaffold
| Reaction | Coupling Partner | Resulting Moiety |
| Suzuki-Miyaura | Phenylboronic acid | Phenyl |
| Sonogashira | Ethynylbenzene | Phenylethynyl |
| Buchwald-Hartwig | Aniline | Phenylamino |
This table presents hypothetical examples based on established chemical principles for analogous compounds.
Diversification Strategies for Creating Compound Libraries
The derivatization reactions described above can be systematically employed in a combinatorial fashion to generate large libraries of compounds based on the this compound scaffold. chemrxiv.orgrsc.orgnih.govlifechemicals.comnih.gov This approach is highly valuable in drug discovery for the rapid exploration of structure-activity relationships (SAR).
By utilizing a "split-and-pool" synthesis strategy, a diverse set of building blocks can be reacted with the chloroethyl side chain, followed by further diversification on the pyridine ring. The use of "privileged structures," which are molecular frameworks known to bind to multiple biological targets, can guide the design of these libraries to enhance the probability of finding active compounds. researchgate.net
Modern approaches, such as DNA-encoded library technology (DELT), could also be applied. nih.gov In this method, each unique chemical modification would be recorded by a specific DNA tag, allowing for the synthesis and screening of massive libraries of compounds simultaneously. The functional handles on the this compound scaffold make it an ideal starting point for such advanced library synthesis strategies.
Future Directions and Emerging Research Avenues for 2 2 Chloroethyl 3 Fluoropyridine
Development of More Sustainable and Greener Synthetic Routes
The chemical industry's increasing emphasis on sustainability is driving the exploration of environmentally benign synthetic methods for producing 2-(2-Chloroethyl)-3-fluoropyridine and related compounds. rsc.org Traditional multi-step syntheses often involve harsh reagents, significant waste generation, and high energy consumption. researchgate.net Future research is geared towards overcoming these limitations by adopting green chemistry principles.
Key areas of development include:
One-Pot Multicomponent Reactions (MCRs): These reactions offer an efficient pathway to complex molecules by combining three or more reactants in a single step, minimizing solvent usage and purification processes. researchgate.netacs.org The development of MCRs for pyridine (B92270) synthesis is a significant step towards greener alternatives. rsc.orgnih.govacs.org
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. nih.govnih.govuc.ptmdpi.com Applying flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste. nih.gov For instance, a continuous flow method for the α-methylation of pyridines has proven superior to batch processes. nih.gov
Alternative Energy Sources: Microwave-assisted synthesis has been recognized as a green chemistry tool that can accelerate reaction rates and improve yields in the synthesis of pyridine derivatives. nih.govacs.org
Eco-Friendly Catalysts and Solvents: Research is focused on replacing hazardous reagents and solvents with more sustainable alternatives. This includes the use of reusable catalysts and water-driven procedures. rsc.orgresearchgate.net A patent for preparing 2-chloro-3-fluoropyridine (B99640) highlights a one-pot process using copper fluoride (B91410) as a fluorinating agent, which is a milder alternative to conventional methods. google.com
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Pyridine Derivatives
| Feature | Conventional Batch Synthesis | Green Synthesis (Flow/MCR) |
| Reaction Time | Often long (hours to days) | Significantly shorter (minutes to hours) acs.orgnih.gov |
| Yield | Variable, can be moderate to good | Often higher and more consistent acs.orgnih.gov |
| Waste Generation | Higher due to multiple steps and purifications | Lower, with less solvent use and fewer byproducts researchgate.netacs.orgnih.gov |
| Safety | Higher risks with large-scale batch reactions | Enhanced safety due to smaller reaction volumes nih.govmdpi.com |
| Scalability | Can be challenging | More straightforward to scale up researchgate.net |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering novel reaction pathways under mild conditions. These techniques are particularly promising for the functionalization of pyridine rings.
Photocatalysis: Visible-light-driven photocatalysis can be used to generate pyridyl radicals from halopyridines, enabling a range of transformations. nih.govacs.orgnih.govnih.gov This approach allows for the site-selective functionalization of pyridinium (B92312) derivatives and can be used for C-H functionalization. acs.orgnih.govacs.org For example, photocatalytic methods have been developed for the hydroarylation of functionalized olefins and the installation of phosphinoyl and carbamoyl (B1232498) moieties onto the pyridine scaffold. nih.govnih.govacs.org The use of quinolinone as an organic photocatalyst provides an environmentally friendly route for these transformations. nih.govacs.org
Electrocatalysis: Electrocatalytic methods provide an alternative for driving challenging reactions. The electrocatalytic hydrogenation of pyridines to piperidines at ambient temperature and pressure presents a significant advancement over traditional high-pressure methods. researchgate.net Electrocatalytic reduction of CO2 has also been demonstrated using polypyridyl ruthenium complexes. rsc.org These approaches could be adapted for transformations involving this compound, potentially leading to novel derivatives.
Table 2: Emerging Catalytic Strategies for Pyridine Functionalization
| Catalytic Method | Key Features | Potential Application for this compound |
| Photoredox Catalysis | Utilizes visible light, mild reaction conditions, generates radical intermediates. nih.govacs.org | C-H functionalization, cross-coupling reactions, and introduction of new functional groups. nih.govnih.govacs.org |
| Electrocatalysis | Driven by electric potential, can overcome high activation barriers, often at ambient conditions. researchgate.net | Selective reduction of the pyridine ring or functional group transformations. |
Computational Design of Novel Derivatives with Enhanced Reactivity
Computational chemistry is playing an increasingly vital role in modern drug discovery and materials science. In silico methods allow for the rational design and screening of novel molecules with desired properties, saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to predict the biological activity of novel pyridine derivatives, guiding the synthesis of compounds with enhanced potency. nih.govresearchgate.nettandfonline.comnih.govrsc.org These models help in understanding the relationship between the chemical structure and biological activity. nih.gov
Molecular Docking: This technique predicts the binding orientation of a molecule to a target protein, providing insights into its potential as a therapeutic agent. nih.govresearchgate.netnih.govnih.gov For this compound derivatives, docking studies can help identify promising candidates for various biological targets.
In Silico Screening: Large chemical libraries can be virtually screened to identify compounds with high binding affinity to a specific target. nih.govresearchgate.netmdpi.com This approach has been successfully used to identify novel inhibitors for various enzymes. nih.govresearchgate.net A novel in silico reaction screening strategy has been demonstrated for reaction development, which could be applied to discover new reactions for this compound. drugtargetreview.com
Table 3: Computational Tools in the Design of Pyridine Derivatives
| Computational Tool | Application | Benefit |
| QSAR | Predicts biological activity based on chemical structure. nih.govnih.gov | Guides the design of more potent compounds. rsc.org |
| Molecular Docking | Simulates the interaction between a ligand and a protein. nih.govnih.gov | Identifies potential drug candidates and their binding modes. nih.gov |
| In Silico Screening | Virtually tests large libraries of compounds for activity. researchgate.netmdpi.com | Accelerates the discovery of new lead compounds. drugtargetreview.com |
Advanced Applications in Complex Chemical Systems and Method Development
The unique structural features of this compound make it a valuable tool for the development of new synthetic methodologies and for applications in complex chemical systems.
Late-Stage Functionalization: The ability to selectively introduce the 2-(2-chloroethyl)-3-fluoropyridyl moiety into complex molecules at a late stage of a synthesis is highly desirable in medicinal chemistry. nih.gov This allows for the rapid generation of analogues with diverse properties.
Development of Novel Cross-Coupling Reactions: The chloro and fluoro substituents on the pyridine ring offer distinct reactivities, enabling the development of novel and selective cross-coupling reactions. researchgate.netrsc.org Research into the catalytic strategies for converting 2-halopyridines to 2-alkylpyridines is an active area. researchgate.net
Synthesis of Fused Heterocycles: The ortho-disubstituted nature of this compound makes it an ideal precursor for the synthesis of fused polyheterocyclic systems, such as naphthyridines and aza-analogues of coumarins and xanthones. rsc.org
Cascade Reactions: The development of cascade processes for the synthesis of highly functionalized pyridines from simple starting materials is a promising area of research. acs.org These reactions allow for the construction of complex molecular architectures in a single, efficient step.
The continued exploration of these future directions will undoubtedly unlock the full potential of this compound as a versatile and valuable building block in the creation of novel and impactful chemical entities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Chloroethyl)-3-fluoropyridine, and how can intermediates be characterized?
- Methodology : A two-step synthesis is common. Start with nucleophilic substitution on 3-fluoropyridine derivatives, followed by chloroethylation using 2-chloroethylamine under reflux in a polar aprotic solvent (e.g., DMF). Monitor reaction progress via TLC and purify via column chromatography. Key intermediates (e.g., 3-fluoropyridine precursors) should be characterized using / NMR and FT-IR to confirm functional groups. Boiling point (80°C) and refractive index (1.509) can validate purity .
Q. How should researchers handle safety risks associated with this compound?
- Methodology : Use PPE (N95 masks, gloves, eyeshields) and work in a fume hood due to volatility (bp: 80°C) and flammability (Fp: 63°C). Refer to GHS guidelines for storage (cool, dry conditions) and disposal. Acute toxicity studies suggest avoiding inhalation; first-aid measures include fresh air exposure and medical consultation for skin contact .
Q. What analytical techniques are critical for verifying structural integrity?
- Methodology : Combine NMR to confirm fluorine substitution patterns and GC-MS for molecular weight validation. X-ray crystallography (e.g., CCDC protocols) resolves stereochemical ambiguities, with data-to-parameter ratios >14.4 ensuring accuracy .
Advanced Research Questions
Q. How can regioselective functionalization of the chloroethyl group be achieved?
- Methodology : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to target the chloroethyl moiety. Optimize ligand systems (e.g., bipyridine ligands) to enhance selectivity. Monitor regiochemistry via - COSY NMR and compare with computational models (DFT) to predict reactive sites .
Q. How can contradictory spectral data (e.g., unexpected shifts) be resolved?
- Methodology : Perform variable-temperature NMR to assess dynamic effects (e.g., rotamers). Use 2D heteronuclear experiments (HMBC, HSQC) to assign fluorine-proton coupling. Cross-validate with computational chemistry (Gaussian09) to simulate spectra under different conformations .
Q. What strategies improve stability in aqueous environments for biological assays?
- Methodology : Synthesize prodrug derivatives (e.g., ester-protected analogs) to reduce hydrolysis. Assess stability via HPLC under physiological pH (7.4) and temperature (37°C). TGA/DSC analysis (heating rate: 10°C/min) identifies decomposition thresholds .
Q. How can computational tools predict reactivity in complex reaction systems?
- Methodology : Apply DFT (B3LYP/6-31G*) to model transition states for SN2 vs. elimination pathways. Compare activation energies with experimental kinetic data (Arrhenius plots). Use Hirshfeld surface analysis to map intermolecular interactions in crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
